REACTION_CXSMILES
|
[F:1][C:2]1[CH:21]=[CH:20][C:5]([C:6]([NH:8][C:9]2[C:17]([O:18][CH3:19])=[CH:16][CH:15]=[CH:14][C:10]=2[C:11]([NH2:13])=[O:12])=O)=[CH:4][CH:3]=1>[OH-].[Na+]>[F:1][C:2]1[CH:21]=[CH:20][C:5]([C:6]2[NH:13][C:11](=[O:12])[C:10]3[C:9](=[C:17]([O:18][CH3:19])[CH:16]=[CH:15][CH:14]=3)[N:8]=2)=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
2-[(4-Fluorobenzoyl)amino]-3-methoxybenzamide
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)NC2=C(C(=O)N)C=CC=C2OC)C=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 60° C. for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
filtration with suction
|
Type
|
CUSTOM
|
Details
|
thorough drying
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=NC2=C(C=CC=C2C(N1)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 462 mg | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |